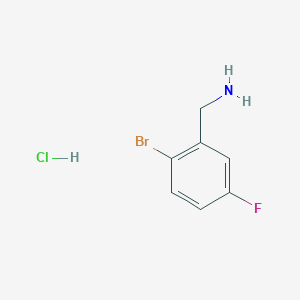

2-Bromo-5-fluorobenzylamine hydrochloride

Description

Significance as a Halogenated Benzylamine (B48309) Derivative in Organic Synthesis

Halogenated benzylamine derivatives are a class of compounds widely utilized as raw materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com The strategic placement of halogen atoms on the benzylamine framework is crucial, as it imparts specific reactivity and allows for selective chemical transformations. The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of 2-Bromo-5-fluorobenzylamine (B1271555) hydrochloride offers distinct advantages.

These halogen substituents serve as versatile handles for a variety of organic reactions, including cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures. The differing reactivity of the C-Br versus the C-F bond can also be exploited for sequential and site-selective modifications. Furthermore, the incorporation of fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The amine group itself is a key functional group, known to participate in C-H activation protocols for further functionalization of the aromatic ring. thieme-connect.com

Role as a Versatile Chemical Building Block and Intermediate

2-Bromo-5-fluorobenzylamine hydrochloride is primarily valued as a versatile chemical building block and intermediate. google.com Its utility stems from the presence of multiple reactive sites within its structure: the primary amine group, the bromine atom, and the fluorine atom attached to the aromatic ring. This trifunctional nature allows chemists to employ it in a stepwise fashion to construct elaborate molecules.

The primary amine can readily undergo a range of transformations, such as N-alkylation, acylation, and reductive amination, to introduce diverse substituents. organic-chemistry.org Historically, benzylamines have been synthesized through methods like the reduction of imines or substitution reactions involving benzylic halides. nih.gov As a pre-formed benzylamine, this compound provides a direct entry point for creating a wide array of derivatives, such as benzylureas, which are often synthesized from benzylamine precursors. nih.gov The bromo- and fluoro-substituted phenyl ring makes the compound a key intermediate for creating sophisticated chemical structures, often used in specialized market applications and pharmaceutical development. wychem.com

Overview of Research Utility in Medicinal Chemistry and Related Fields

In medicinal chemistry, the structural motifs present in this compound are of significant interest for the design and synthesis of new therapeutic agents. Benzylamine derivatives are foundational components for various bioactive compounds. nih.gov For example, benzylureas, which can be synthesized from benzylamines, are found in molecules that exhibit potential for treating pain and inflammation. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNDYXZLZMHWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378403 | |

| Record name | 2-Bromo-5-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-67-6 | |

| Record name | Benzenemethanamine, 2-bromo-5-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2-bromo-5-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Fluorobenzylamine Hydrochloride

Reactivity Profiles of the Primary Amine Functionality

The primary amine group in 2-bromo-5-fluorobenzylamine (B1271555) is a key site of reactivity, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This inherent nucleophilicity allows it to participate in a wide array of chemical transformations typical of primary amines. msu.edu The reactivity is analogous to other benzylamines, which are routinely used to install a masked primary amino group onto organic structures. scirp.org

Key reactions involving the primary amine functionality include:

Alkylation: The amine can react directly with alkyl halides in an SN2-type mechanism to form secondary and tertiary amines. msu.edu However, these reactions can be difficult to control, often resulting in over-alkylation and the formation of quaternary ammonium (B1175870) salts, as both the starting amine and the product amine are nucleophilic. msu.edu The reaction with benzyl (B1604629) bromide, for instance, has been studied for substituted benzylamines, leading to dibenzyl alkyl amine products. researchgate.net

Acylation: In reactions with acyl chlorides or anhydrides, the primary amine readily forms stable amide bonds. This is a common method for protecting the amine group or for synthesizing more complex molecular architectures.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another common class of derivatives used in medicinal chemistry and organic synthesis.

Imination: Condensation with aldehydes or ketones results in the formation of imines (or Schiff bases), which can be further reduced to secondary amines via reductive amination.

The basicity of the amine allows it to form the stable hydrochloride salt, which is the commercial form of this compound. In reactions where the free amine is required, treatment with a suitable base is necessary to deprotonate the ammonium ion and liberate the nucleophilic primary amine.

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines |

| Acylation | Acyl Chlorides (RCOCl), Anhydrides ((RCO)₂O) | Amides |

| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamides |

| Imination | Aldehydes (RCHO), Ketones (R₂CO) | Imines (Schiff Bases) |

| Reductive Amination | Carbonyl Compound + Reducing Agent (e.g., NaBH₃CN) | Secondary Amines |

Directed Reactions Influenced by the Bromine Substituent

The bromine atom at the 2-position (ortho to the benzylamine (B48309) moiety) exerts significant influence on the molecule's reactivity through both steric and electronic effects. While halogens are generally deactivating groups, they are ortho, para-directors in electrophilic aromatic substitution. wikipedia.org In this molecule, the bromine atom's primary role, beyond its participation in cross-coupling reactions, is to sterically hinder the adjacent C-3 position. This steric bulk can influence the regioselectivity of reactions involving the aromatic ring, potentially disfavoring substitution at the position between the two substituents.

Furthermore, the carbon-bromine bond is weaker than the carbon-fluorine bond, making the bromine atom the more likely site for transformations like metal-halogen exchange or oxidative addition in catalytic cycles. This selective reactivity is a cornerstone of its utility as a synthetic building block.

Impact of the Fluorine Substituent on Aromatic Reactivity and Hydrogen Bonding

The fluorine atom at the 5-position imparts unique properties to the molecule due to its extreme electronegativity.

Hydrogen Bonding: Covalently bound fluorine can act as a hydrogen bond acceptor, although it is considered a weak one. nih.govresearchgate.net Computational and crystallographic studies have shown that aromatic fluorine can participate in hydrogen bonds with suitable donors like water or amide N-H groups. acs.orgacs.org The energy of such a bond with water for monofluorobenzene has been calculated to be around 2.6 kcal/mol. acs.org While weaker than hydrogen bonds involving oxygen or nitrogen, these interactions can be significant enough to influence molecular conformation, crystal packing, and ligand-protein binding. nih.govacs.org The ability of the fluorine in 2-bromo-5-fluorobenzylamine to engage in such interactions can affect its physical properties and behavior in biological systems.

Electrophilic and Nucleophilic Substitution Patterns on the Benzyl Ring

The regiochemical outcome of substitution on the aromatic ring is determined by the combined directing effects of the three substituents: the aminomethyl group, the bromine atom, and the fluorine atom. Substituents influence reactivity by either donating or withdrawing electron density and guide incoming groups to specific positions. nih.govvedantu.com

-CH₂NH₂ group (as the free base): This is an activating, ortho, para-directing group.

-CH₂NH₃⁺ group (as the hydrochloride salt): This is a strongly deactivating, meta-directing group due to the inductive effect of the positive charge.

-Br (Bromo) group: This is a deactivating, ortho, para-directing group. wikipedia.orglumenlearning.com

-F (Fluoro) group: This is a deactivating, ortho, para-directing group. wikipedia.orglumenlearning.com

Electrophilic Aromatic Substitution (EAS): Under conditions where the amine is protonated (as the hydrochloride salt), the ring is strongly deactivated. The -CH₂NH₃⁺ group directs incoming electrophiles to the meta positions (C-3 and C-5). However, the halogen substituents direct to their ortho and para positions. The directing effects are summarized below:

-CH₂NH₃⁺ at C-1: Directs to C-3, C-5.

-Br at C-2: Directs to C-4, C-6.

-F at C-5: Directs to C-2, C-4, C-6.

The positions C-4 and C-6 are strongly favored due to the consensus of the two halogen directors. Position C-3 is disfavored due to steric hindrance between the two existing substituents. Therefore, electrophilic substitution, although difficult due to the deactivated nature of the ring, is most likely to occur at the C-4 and C-6 positions.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require a good leaving group and strong electron-withdrawing groups to stabilize the intermediate. In this molecule, both bromine and fluorine can act as leaving groups. Fluorine's high electronegativity makes it particularly effective at stabilizing the negative charge of the Meisenheimer intermediate, often making fluorides more reactive in SNAr than bromides. stackexchange.comwyzant.com A strong nucleophile would likely attack the carbon bearing the fluorine (C-5) or bromine (C-2). The outcome would depend on the specific reaction conditions and the nature of the nucleophile.

| Substituent (at position) | Reactivity Effect | Directing Effect | Positions Directed To |

|---|---|---|---|

| -CH₂NH₃⁺ (C1) | Strongly Deactivating | Meta | C3, C5 |

| -Br (C2) | Deactivating | Ortho, Para | C4, C6 |

| -F (C5) | Deactivating | Ortho, Para | C2, C4, C6 |

| Predicted Major Substitution Site(s) | C4, C6 |

Radical Reactions Involving Halogenated Benzylamine Systems

The benzylic position—the carbon atom directly attached to the aromatic ring—is particularly susceptible to free-radical halogenation. pearson.com This is due to the resonance stabilization of the intermediate benzylic radical. While direct bromination with Br₂ and light can be used, a more selective method for benzylic bromination is the use of N-bromosuccinimide (NBS) with a radical initiator. youtube.comnih.gov For 2-bromo-5-fluorobenzylamine, a radical reaction could potentially occur at the benzylic -CH₂- group. For instance, formation of a bromo radical through the oxidation of bromide can enable oxidative debenzylation of related N-benzyl amides. organic-chemistry.org Free radical benzylic bromination is a key reaction for functionalizing alkyl aromatic compounds, converting them into benzyl bromides which are valuable synthetic intermediates. researchgate.net

Metal-Mediated Transformations and Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent synthetic handle for a variety of metal-mediated cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cycles, allowing for selective transformations at the C-2 position.

Examples of such reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl compounds.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C-C bond, yielding an alkynylated product. acs.orgorganic-chemistry.orgwikipedia.org This reaction is efficient for a wide range of aryl bromides. acs.orgacs.org

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond by coupling with an amine. This would allow for the introduction of a second amino group onto the aromatic ring.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond.

Stille Coupling: Reaction with an organostannane reagent, catalyzed by palladium, to create a C-C bond.

These transformations highlight the utility of the bromine substituent as a versatile point of diversification for the synthesis of complex molecules derived from the 2-bromo-5-fluorobenzylamine scaffold.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) catalyst + Base | Aryl-Aryl or Aryl-Alkyl (C-C) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) cocatalyst + Base | Aryl-Alkyne (C-C) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst + Base | Aryl-Nitrogen (C-N) |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) catalyst + Base | Aryl-Vinyl (C-C) |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(0) catalyst | Aryl-Aryl or Aryl-Vinyl (C-C) |

Application As a Strategic Building Block in Complex Molecule Synthesis

Construction of Substituted Benzylamine (B48309) Derivatives and Analogues

The primary amine group of 2-bromo-5-fluorobenzylamine (B1271555) provides a reactive handle for various chemical transformations, most notably N-alkylation and reductive amination, to produce a wide range of substituted benzylamine derivatives.

N-alkylation reactions, involving the treatment of the benzylamine with alkyl halides, lead to the formation of secondary and tertiary amines. diva-portal.org The specific nature of the resulting derivative depends on the choice of the alkylating agent, allowing for the introduction of diverse functional groups and molecular scaffolds.

Alternatively, reductive amination offers a controlled method for creating substituted amines. masterorganicchemistry.com This process involves the reaction of the corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde (B45324), with a primary or secondary amine to form an imine, which is then reduced in situ to the desired amine. masterorganicchemistry.combyu.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method is highly versatile for installing a variety of alkyl groups onto the nitrogen atom. masterorganicchemistry.com

| Reaction Type | Reactant(s) | Product Class | Significance |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Benzylamines | Introduction of diverse functional groups. |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Benzylamines | Controlled, stepwise synthesis of complex amines. |

Utility in Heterocyclic Compound Synthesis

The distinct reactivity of the bromine and fluorine atoms, coupled with the nucleophilic amine, makes 2-bromo-5-fluorobenzylamine hydrochloride a valuable precursor for the synthesis of various heterocyclic structures.

The structural motif of 2-bromo-5-fluorobenzylamine is particularly suited for constructing nitrogen-containing heterocycles, which are prevalent in biologically active compounds. A significant application is in the synthesis of quinazolinones. researchgate.net Quinazolinone derivatives are known to exhibit a wide range of biological activities, including antineoplastic and anticonvulsant properties. ekb.eg The synthesis can be achieved by reacting a 2-halobenzamide derivative with an amine, followed by cyclization. nih.gov The 2-bromo-5-fluorobenzyl moiety can be incorporated into these structures, leveraging the reactivity of both the amine and the halogenated aromatic ring. For instance, 2-bromo-5-fluorobenzaldehyde serves as a precursor for quinazolinones that show antitumor activity. researchgate.net Similarly, the related compound 2-bromo-5-fluorobenzonitrile (B41413) is a precursor for synthesizing quinazolines used in antitumor and anti-inflammatory applications. ossila.com

| Heterocycle Class | Synthetic Approach | Biological Relevance |

| Quinazolinones | Cyclocondensation reactions involving the 2-halo-benzylamine/benzaldehyde (B42025) motif. researchgate.netnih.gov | Antitumor, anti-inflammatory, anticonvulsant. ekb.egossila.com |

| Pyrimidines | Cyclization reactions involving aryl hydrazone intermediates derived from the benzylamine. ekb.eg | Various therapeutic activities. ekb.eg |

| Pyrazoles | Cyclization reactions involving aryl hydrazone intermediates derived from the benzylamine. ekb.eg | Various therapeutic activities. ekb.eg |

The compound is also instrumental in creating more complex, fused-ring heterocyclic systems. These multi-ring structures are of great interest in medicinal chemistry. For example, derivatives of the 2-bromo-5-fluorobenzyl structure can be used to synthesize benzomorpholines. A series of benzomorpholine derivatives have been synthesized and evaluated as potent inhibitors of the EZH2 enzyme, which is implicated in non-small cell lung cancer. nih.gov The synthesis of these complex molecules often involves key steps like cyclization and Suzuki coupling, where the bromo- and fluoro-substituted ring plays a critical role. nih.gov

Precursor for Fluorinated and Brominated Pharmaceutical Intermediates

The presence of both fluorine and bromine atoms on the benzylamine ring is highly advantageous for developing pharmaceutical intermediates. wychem.com Fluorine is known to enhance metabolic stability, bioavailability, and binding affinity of drug molecules. ekb.eg Bromine, on the other hand, serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

This dual functionality allows for a modular approach to drug design. The 2-bromo-5-fluorobenzyl scaffold can be elaborated by first performing a substitution or coupling reaction at the bromine position, followed by modifications involving the amine or the fluorine atom. A notable example of a related compound, 2-bromo-5-fluorobenzotrifluoride, is its use as an intermediate in the synthesis of the anti-cancer drug Bicalutamide. google.com The strategic placement of the halogen atoms on the ring is crucial for the activity and synthesis of the final drug product. dataintelo.com

| Pharmaceutical Intermediate | Key Synthetic Reactions | Therapeutic Area |

| Bicalutamide Precursors | Diazotization, Bromination, Cross-coupling. google.com | Oncology (Anti-androgen) |

| EZH2 Inhibitors | Cyclization, Suzuki coupling, Amidation. nih.gov | Oncology (Non-small cell lung cancer) |

| General Fluorinated Scaffolds | Nucleophilic Aromatic Substitution (SNAr). nih.gov | Various (enhanced metabolic stability) |

Development of Agrochemical Scaffolds

The utility of 2-bromo-5-fluorobenzylamine and its derivatives extends to the agrochemical industry. dataintelo.com The corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde, is a key intermediate in the synthesis of various pesticides, including herbicides, fungicides, and insecticides. dataintelo.com The incorporation of the fluorinated and brominated phenyl ring into the molecular structure of these agrochemicals can enhance their efficacy and biological activity. The demand for high-purity intermediates like 2-bromo-5-fluorobenzaldehyde is driven by the need to develop more effective crop protection solutions to ensure global food security. dataintelo.com

Derivatives and Analogues of 2 Bromo 5 Fluorobenzylamine: Design, Synthesis, and Structural Investigation

Design Principles for Structural Modification and Functionalization

The design of derivatives based on the 2-bromo-5-fluorobenzylamine (B1271555) scaffold is guided by several key principles aimed at modulating their physicochemical and biological properties. Structural modifications are rarely arbitrary; they are intentional changes to influence molecular interactions, stability, and electronic character.

A primary design strategy involves leveraging the unique properties of the halogen substituents. The bromine atom serves as a versatile synthetic handle, particularly for cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups to create ring-modified analogues. nih.gov Furthermore, both bromine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular conformation. st-andrews.ac.ukrsc.org The high electronegativity of the fluorine atom also significantly alters the electronic properties of the aromatic ring, which can be a critical factor in tuning the binding affinity of the molecule to a biological target.

Another key principle is the functionalization of the primary amine group. This site allows for the synthesis of a wide array of N-substituted derivatives, such as amides, sulfonamides, and secondary or tertiary amines. nih.govnih.gov These modifications are often designed to introduce new functional groups, alter solubility, or create specific hydrogen bonding patterns. For instance, converting the amine to an amide can introduce a rigid planar unit and new hydrogen bond donors and acceptors. nih.gov

Computational methods are also employed in the design phase. Frontier Molecular Orbital (FMO) analysis can provide valuable information about the electronic properties and reactivity of proposed derivatives, helping to guide synthetic efforts toward compounds with desired characteristics. nih.gov Conformational restriction is another powerful design tool; introducing cyclic structures or rigid linkers can lock the molecule into a specific three-dimensional shape, which can be crucial for selective interaction with biological macromolecules. nih.gov In some cases, structural modifications are designed specifically to block metabolic pathways that lead to the formation of reactive or toxic metabolites. uni-greifswald.de

Synthesis of N-Substituted and Ring-Modified Analogues

The synthesis of derivatives from 2-bromo-5-fluorobenzylamine takes advantage of well-established and modern synthetic organic chemistry methods. These can be broadly categorized into modifications at the nitrogen atom (N-substitution) and modifications at the aromatic ring, typically at the bromine-bearing carbon (ring modification).

N-Substitution: The primary amine of the benzylamine (B48309) moiety is a nucleophilic site readily available for various transformations.

N-Alkylation: Direct alkylation can be achieved by reacting the amine with alkyl halides. For example, the synthesis of N-alkylated sulfonamides has been demonstrated by reacting a parent sulfonamide with various alkyl bromides using a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF). nih.gov

N-Arylation: Copper-catalyzed cross-coupling reactions provide an efficient route to N-aryl derivatives. One protocol involves reacting the amine with an arylboronic acid in the presence of a copper catalyst like copper(II) acetate (Cu(OAc)₂) and a base, such as triethylamine (Et₃N) or N,N,N',N'-tetramethylethylenediamine (TMEDA), under aerobic conditions. nih.gov

Amide Formation: The amine can be coupled with carboxylic acids to form amides. The mixed anhydride method, using reagents like isobutylchloroformate (IBCF) and N-methyl morpholine (NMM), is a common technique that allows for the formation of the amide bond without racemization of adjacent chiral centers. nih.gov Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often used on the amine during multi-step syntheses and can be removed with acid. nih.gov

Ring Modification: The bromine atom on the phenyl ring is the primary site for ring modification, most commonly through palladium- or copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with various aryl boronic acids. This method allows for the introduction of a wide range of substituents onto the aromatic ring, significantly diversifying the core structure. nih.gov This reaction has been used to generate extensive libraries of compounds from a common bromo-substituted precursor. nih.gov

The table below summarizes synthetic methods for creating analogues.

| Modification Type | Reaction | Key Reagents | Reference |

|---|---|---|---|

| N-Alkylation | Reaction with alkyl halide | Alkyl bromide, LiH, DMF | nih.gov |

| N-Arylation | Copper-catalyzed coupling | Arylboronic acid, Cu(OAc)₂, TMEDA | nih.gov |

| Amide Formation | Mixed anhydride coupling | Carboxylic acid, IBCF, NMM | nih.gov |

| Ring Modification | Suzuki-Miyaura coupling | Arylboronic acid, Palladium catalyst | nih.gov |

Conformational Analysis of Derived Structures

The three-dimensional conformation of 2-bromo-5-fluorobenzylamine derivatives is critical to their function and is determined by a combination of steric and electronic factors, including intramolecular and intermolecular interactions. A variety of experimental and computational techniques are used to analyze these structures.

High-resolution structural information is often obtained from single-crystal X-ray diffraction (SC-XRD). mdpi.com While crystal data for 2-bromo-5-fluorobenzylamine itself is not available, analysis of the closely related precursor, 2-bromo-5-fluorobenzaldehyde (B45324), provides significant insight into the conformational preferences of the substituted phenyl ring. nih.govresearchgate.net In the crystal structure of this aldehyde, the oxygen atom is found to be trans to the 2-bromo substituent. nih.govresearchgate.net This preference is dictated by steric and electronic repulsion. The structure is further characterized by short intermolecular halogen-halogen interactions between bromine and fluorine atoms, as well as offset face-to-face π-stacking interactions between the aromatic rings. nih.govresearchgate.net These non-covalent forces play a crucial role in the solid-state architecture of these molecules. nih.gov

The table below summarizes key structural parameters from the crystallographic analysis of 2-bromo-5-fluorobenzaldehyde, which serves as a model for the core scaffold.

| Structural Parameter | Molecule 1 | Molecule 2 | Reference |

|---|---|---|---|

| O—C—C—C Torsional Angle (°) | 174.3 (2) | 170.2 (2) | nih.govresearchgate.net |

| π-Stacking Centroid-Centroid Distance (Å) | 3.8699 (2) | 3.8699 (2) | nih.govresearchgate.net |

| π-Stacking Ring-Offset (Å) | 1.901 (3) | 1.790 (3) | nih.govresearchgate.net |

| Shortest Br···F Interaction (Å) | 3.1878 (14) | nih.govresearchgate.net |

In addition to X-ray crystallography, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for conformational analysis, particularly in solution. mdpi.com These techniques can confirm the presence of specific structural features, such as intramolecular hydrogen bonds. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental data, providing calculated low-energy conformations and helping to rationalize observed structural features. mdpi.com

Medicinal Chemistry Research: 2 Bromo 5 Fluorobenzylamine As a Pharmacophoric Scaffold

Scaffold-Based Drug Design and Development Utilizing Benzylamine (B48309) Cores

Scaffold-based drug design is a powerful strategy in medicinal chemistry that utilizes a common molecular framework, or scaffold, as a template for creating libraries of compounds with diverse biological activities. The benzylamine core is a well-established scaffold in this approach. nih.govnih.gov Benzylamines and related structures are frequently found in inhibitors of trypsin-like S1 proteases, where the basic amine group can form crucial interactions with acidic residues like aspartate in the S1 binding pocket of the enzyme. nih.gov

The versatility of the benzylamine scaffold allows it to be incorporated into more complex molecules designed to target specific biological pathways. For instance, the N-benzylbenzamide structure has been identified as a merged pharmacophore for designing dual-target ligands that modulate both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are implicated in metabolic syndrome. nih.gov This demonstrates the utility of the benzylamine core in creating polypharmacological agents capable of addressing multiple disease factors simultaneously. Furthermore, benzylamine derivatives serve as essential building blocks in the synthesis of a wide range of pharmaceuticals, including agents for treating tuberculosis, cancer, and diabetes. mdpi.com The strategic placement of substituents on the phenyl ring of the benzylamine scaffold is a key tactic for optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies in Related Fluorinated and Brominated Benzylamines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For benzylamine derivatives, the introduction of halogen substituents like fluorine and bromine has profound effects on their pharmacological profiles.

The position and nature of halogen substitution are critical. In the development of antimycobacterial agents, SAR studies revealed that the placement of halogens on the benzylamine ring significantly impacts efficacy. For example, while compounds with a 5-bromo substituent on the benzylamine ring generally showed activity against Mycobacterium tuberculosis, a 4-fluoro substituent on a connected phenyl ring resulted in an inactive compound. mdpi.com Conversely, another study found that N-butyl-3,5-difluorobenzylamine was one of the most active compounds against M. tuberculosis H 37 Ra. unifi.it This highlights the complex interplay between the positions of different halogen atoms.

In the context of enzyme inhibition, fluorination can alter both potency and selectivity. A study on fluorinated derivatives of donepezil, a cholinesterase inhibitor, showed that incorporating fluorine generally reduced inhibition of acetylcholinesterase (AChE). mdpi.com However, a 2-fluoro substitution markedly increased the potency and selectivity for butyrylcholinesterase (BuChE). mdpi.com Similarly, SAR studies on N-benzyl-2-fluorobenzamides as dual EGFR/HDAC3 inhibitors demonstrated that a 4-fluorobenzyl group was optimal for occupying the ATP-binding pocket of EGFR. nih.gov These examples underscore that the effects of fluorination and bromination are highly context-dependent, influencing factors such as binding affinity, metabolic stability, and membrane permeability. researchgate.net

The following table summarizes SAR findings for halogenated benzylamine derivatives against Mycobacterium tuberculosis.

| Compound/Substituent | Target/Assay | Activity (MIC90) | Reference |

| 5-Bromo substituent series | M. tuberculosis | Generally active | mdpi.com |

| 4-Fluorophenyl on 5-bromo series (2f) | M. tuberculosis | Inactive | mdpi.com |

| 4-Iodophenyl on 5-bromo series (2g) | M. tuberculosis | 20.39 µM | mdpi.com |

| N-butyl-3,5-difluorobenzylamine (103) | M. tuberculosis H 37 Ra | 6.4 µg/mL | unifi.it |

| N-methyl-3,5-dichlorobenzylamine (93) | M. tuberculosis H 37 Ra | 10.2 µg/mL | unifi.it |

Molecular Interactions with Biological Targets

The 2-bromo-5-fluorobenzylamine (B1271555) scaffold serves as a basis for molecules that can interact with a variety of important biological targets, including enzymes and receptors.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govwikipedia.org Benzylamine derivatives have been extensively studied as cholinesterase inhibitors. SAR studies show that the substitution pattern on the benzylamine ring is crucial for inhibitory activity and selectivity. For instance, in one series of oxazole benzylamine derivatives, compounds with meta-fluoro and ortho/meta-methoxy substituents on the benzyl (B1604629) group were among the most potent BuChE inhibitors, whereas methyl-substituted analogues were the weakest. wikipedia.org Another study found that while fluorination of the benzyl ring in donepezil analogues decreased AChE inhibition, it could significantly enhance BuChE inhibition depending on the fluorine's position. mdpi.com

The table below presents the inhibitory activity of various substituted benzylamine derivatives against cholinesterases.

| Compound Series | Substituent on Benzyl Ring | Enzyme | Activity (IC50) | Reference |

| Oxazole Benzylamines | meta-Fluoro (trans-10) | BuChE | ~35 µM | wikipedia.org |

| Oxazole Benzylamines | ortho-Methoxy (trans-12) | BuChE | ~30 µM | wikipedia.org |

| Oxazole Benzylamines | para-Methyl (trans-3) | BuChE | ~110 µM | wikipedia.org |

| 1,3-dimethylbenzimidazolinones | 4-Fluoro (15b) | eeAChE | 0.39 µM |

Herpesvirus Terminase: The herpesvirus terminase complex is an essential enzyme for viral replication, responsible for packaging viral DNA into pre-formed capsids. mdpi.com This virus-specific mechanism makes it an attractive target for antiviral drug development. researchgate.net The terminase complex consists of multiple subunits, with a large subunit containing ATPase and nuclease domains that provide the energy and catalytic activity for DNA translocation and cleavage. While specific inhibitors targeting this complex have been developed, studies explicitly detailing the interaction of 2-bromo-5-fluorobenzylamine or related benzylamine scaffolds with herpesvirus terminase are not prominent in the reviewed literature.

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes, making them important drug targets. mdpi.com Substituted benzylamines are a key feature in many adenosine receptor ligands.

In the development of A3 adenosine receptor agonists, N⁶-benzyladenosine derivatives have been extensively studied. SAR studies showed that halogen substitution on the benzyl ring influenced potency, with a 3-fluoro derivative being less potent at A3 receptors compared to other halo-benzyl derivatives (I ~ Br > Cl). nih.gov For A2A receptor antagonists, which are investigated for conditions like Parkinson's disease, benzylamine moieties are also common. nih.gov In one study developing dual A2A/A1 antagonists, the substitution on the benzylamine ring was critical, with a trifluoromethyl (CF₃) group providing the highest binding affinity to the human A2A receptor. nih.gov The general order of activity based on the substituent was CF₃ > di-F > Me > F > H, demonstrating that electron-withdrawing groups like fluorine can enhance binding. nih.gov

The emergence of drug-resistant pathogens necessitates the discovery of new anti-infective agents. Halogenated compounds, particularly those containing fluorine, are of great interest in this area due to their potential to enhance antimicrobial activity and improve pharmacokinetic properties. researchgate.net

Benzylamine derivatives have shown significant promise as antibacterial and antimycobacterial agents. mdpi.comunifi.it Studies on substituted benzylamines have demonstrated their inhibitory effects on Mycobacterium tuberculosis. One investigation reported that N-butyl-3,5-difluorobenzylamine exhibited a minimum inhibitory concentration (MIC) of 6.4 µg/mL against M. tuberculosis H 37 Ra. unifi.it Another study synthesized a series of novel benzylamine derivatives and found that halogen substitution was a key determinant of antimycobacterial activity. mdpi.com For instance, compounds with a 5-bromo substituent on the benzylamine scaffold were generally active. mdpi.com Similarly, fluorinated benzimidazole derivatives, which share structural similarities, have shown potent antibacterial and antifungal properties, with the presence of a fluorine atom on the phenyl side chain increasing antimicrobial activity.

Exploration of Biological Activities at a Molecular Level

The biological activities of 2-bromo-5-fluorobenzylamine-containing molecules are dictated by their specific interactions with target proteins at the molecular level. The benzylamine core itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding, ionic interactions, and π-stacking. nih.govnih.gov

The introduction of bromine and fluorine atoms provides distinct electronic and steric properties that modulate these interactions. Fluorine, being highly electronegative, can form strong hydrogen bonds and alter the acidity of nearby protons, influencing binding affinity and metabolic stability. researchgate.net Bromine, which is larger and more polarizable, can participate in halogen bonding—an interaction where the electropositive region on the halogen atom interacts with a nucleophilic site on the biological target.

At the molecular level, these substitutions guide the orientation of the molecule within a binding site. For example, in enzyme inhibition, the substituted benzylamine moiety can position itself to form a salt bridge with an acidic residue like aspartate in a protease active site, a common interaction for this class of compounds. nih.gov In receptor binding, the specific pattern of halogenation on the benzyl ring can fine-tune the molecule's fit within the hydrophobic pockets of the receptor, enhancing selectivity for one receptor subtype over another, as seen in adenosine receptor ligands. nih.gov The diverse biological activities observed for compounds derived from this scaffold, from enzyme inhibition to anti-infective potency, are a direct result of how these halogen substitutions modify the molecular interactions with their respective biological targets. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization in Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Excess Determination (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-Bromo-5-fluorobenzylamine (B1271555) hydrochloride, both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy offer critical insights into the molecular structure.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of 2-Bromo-5-fluorobenzylamine hydrochloride, distinct signals would be expected for the aromatic protons and the benzylic methylene (B1212753) (CH₂) protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between the non-equivalent protons on the substituted benzene (B151609) ring, as well as coupling to the fluorine atom. The benzylic protons would likely appear as a singlet or a finely split multiplet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent ammonium (B1175870) group, bromine, and fluorine atoms.

¹⁹F NMR Spectroscopy is particularly valuable for fluorinated compounds. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. wikipedia.orgbiophysics.org Its chemical shifts are very sensitive to the electronic environment, spanning a large range, which minimizes signal overlap. biophysics.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons. This technique is a powerful tool for confirming the presence and position of the fluorine substituent. rsc.org

Diastereomeric Excess Determination: When 2-Bromo-5-fluorobenzylamine is prepared as a chiral, non-racemic compound, NMR spectroscopy is a primary method for determining its enantiomeric excess (ee). This is typically achieved by reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will differ. acs.orgacs.org By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the diastereomeric ratio, and thus the enantiomeric excess of the original amine, can be accurately calculated. acs.orgrsc.org Chiral auxiliaries such as chiral-at-metal Ir(III) complexes or boronic acids combined with chiral diols have been successfully used for this purpose with other primary amines. acs.orgbohrium.combath.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.2 - 7.8 | m (multiplet) | JH-H, JH-F |

| Benzylic CH₂ | ~4.1 | s (singlet) or t (triplet) | JH-N (if observable) |

| Ammonium NH₃⁺ | 8.5 - 9.5 | br s (broad singlet) | - |

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic F | -110 to -125 | m (multiplet) | JF-H |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds and for gaining structural information through fragmentation analysis. In the context of this compound, MS is crucial for both confirming the identity of the final product and for monitoring the progress of its synthesis. waters.com

Product Identification: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and ionic compounds like benzylamine (B48309) hydrochlorides. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which is the free amine form. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Reaction Monitoring: The synthesis of 2-Bromo-5-fluorobenzylamine likely involves multiple steps, for instance, the reduction of a corresponding nitrile or oxime. MS can be used to monitor the reaction in near real-time, tracking the consumption of reactants and the formation of intermediates and the final product. waters.comacs.org Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS or online LC-MS allow for rapid analysis of reaction aliquots without extensive sample preparation. waters.com This enables chemists to optimize reaction conditions such as temperature, reaction time, and catalyst loading, leading to improved yields and purity. ias.ac.in Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing structural information that helps to confirm the identity of intermediates and byproducts. nih.gov

Table 3: Expected Mass Spectrometry Data for 2-Bromo-5-fluorobenzylamine

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ (C₇H₈⁷⁹BrFN⁺) | 203.98 | Calculated for the free amine |

| [M+H]⁺ (C₇H₈⁸¹BrFN⁺) | 205.98 | Calculated for the free amine |

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. For this compound and its synthetic precursors, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For purity assessment of this compound, a reversed-phase HPLC method would typically be used. The compound would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid). A UV detector is suitable for detection, as the benzene ring is a strong chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used to separate positional isomers that may be present as impurities. nih.gov For the analysis of enantiomeric purity, chiral HPLC, which uses a chiral stationary phase (CSP), can separate the enantiomers of the parent amine, allowing for their quantification. researchgate.net

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. While the hydrochloride salt itself is non-volatile, the free amine (2-Bromo-5-fluorobenzylamine) can be analyzed by GC. This technique is particularly powerful for separating positional isomers, for example, isomers of bromofluorobenzaldehyde, which could be a precursor. researchgate.netnih.gov The high efficiency of modern capillary GC columns can resolve even closely related isomers, ensuring the isomeric purity of starting materials and the final product. nih.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of each separated component.

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile + Acid | UV-Vis | Purity analysis |

| Chiral HPLC | Chiral Stationary Phase (e.g., Crown Ether-based) | Varies (e.g., Perchloric acid solution) | UV-Vis | Enantiomeric excess determination |

| GC | Mid-polarity capillary column (e.g., DB-624) | Helium or Hydrogen | FID or MS | Isomeric purity of free amine/precursors |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the conformation of molecules in the crystal lattice. While obtaining a suitable single crystal of this compound itself might be challenging, crystallographic analysis of its derivatives or precursors is highly informative.

For instance, the crystal structure of a precursor like 2-bromo-5-fluorobenzaldehyde (B45324) has been determined, revealing details about its solid-state conformation and intermolecular interactions. Such studies can show how halogen atoms (bromine and fluorine) participate in halogen bonding and how molecules pack in the crystal.

For benzylamine hydrochloride derivatives, X-ray crystallography can elucidate the hydrogen bonding network involving the ammonium group and the chloride anion, as well as other intermolecular interactions like π-stacking of the aromatic rings. nih.gov This information is crucial for understanding the physical properties of the solid, such as melting point and solubility. nih.gov The structural data obtained from X-ray crystallography serves as the ultimate proof of structure and provides a solid-state model that can be correlated with the spectroscopic data obtained in solution. researchgate.netnih.gov

Computational and Theoretical Chemistry in Understanding 2 Bromo 5 Fluorobenzylamine and Its Analogues

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule (ligand), such as a derivative of 2-bromo-5-fluorobenzylamine (B1271555), binds to a macromolecular target, typically a protein. This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The process involves creating a three-dimensional model of both the ligand and the target receptor. Molecular docking algorithms then explore possible binding orientations of the ligand within the receptor's active site, calculating a scoring function to estimate the binding affinity for each pose. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, in a study involving an analogue, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), molecular docking was used to investigate its potential as an antimicrobial agent. nih.govresearchgate.net The CY3 compound was docked against several bacterial protein targets to elucidate its mechanism of action. nih.gov The simulations, performed using tools like AutoDock, Vina, and iGEMDOCK, predicted that the compound binds favorably to dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). researchgate.net The binding energies indicated a strong affinity, suggesting that the compound's antimicrobial activity may stem from the inhibition of these essential enzymes. researchgate.net

Similarly, molecular docking studies on other structurally related compounds, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have been used to explore their binding modes within the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. mdpi.com These simulations help identify key amino acid residues that interact with the ligand, providing a rational basis for designing more potent inhibitors. mdpi.com

Table 1: Illustrative Molecular Docking Results for an Analogue of 2-Bromo-5-fluorobenzylamine

| Target Protein | PDB ID | Docking Tool | Binding Energy (kcal/mol) |

|---|---|---|---|

| Dihydrofolate reductase (DHFR) | 2W9S | AutoDock Vina | -7.07 |

| Dehydrosqualene synthase (DHSS) | 2ZCO | AutoDock Vina | -7.05 |

| DNA gyrase | 1KZN | AutoDock Vina | -6.84 |

| Glucose 6-phosphate synthase (GlmS) | 1MOQ | AutoDock Vina | -6.52 |

| Undecaprenyl pyrophosphate synthase (UDPPS) | 4H8E | AutoDock Vina | -6.91 |

Note: Data is for the analogue 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one and is sourced from a study on its antimicrobial activity. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and various chemical properties.

For molecules like 2-Bromo-5-fluorobenzylamine and its analogues, DFT calculations can predict key reactivity descriptors. A comprehensive theoretical analysis of the related compound 5-Bromo-2-Hydroxybenzaldehyde using the DFT/B3LYP method with a 6-311++G(d,p) basis set has provided insights into its molecular stability and electronic properties. nih.gov

Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other charged species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), prone to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. It examines the delocalization of electron density between occupied and unoccupied orbitals. nih.gov

These calculations allow for the prediction of various parameters that describe a molecule's reactivity, such as ionization potential, electron affinity, electronegativity, and chemical hardness.

Table 2: Calculated Electronic Properties for the Analogue 5-Bromo-2-Hydroxybenzaldehyde

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.83 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.68 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.83 | Energy required to remove an electron |

| Electron Affinity (A) | 2.15 | Energy released when an electron is added |

| Electronegativity (χ) | 4.49 | The power of an atom to attract electrons |

| Chemical Hardness (η) | 2.34 | Resistance to change in electron configuration |

Note: Data derived from DFT calculations on the analogue 5-Bromo-2-Hydroxybenzaldehyde. nih.gov

Conformational Landscape Analysis and Energy Minima

Molecules that are not rigid can exist in various spatial arrangements, known as conformations, by rotating around their single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. This is critical as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape that fits into a receptor's binding site.

Computational methods, such as molecular mechanics force fields or more accurate quantum chemical calculations, are used to explore the potential energy surface of a molecule. A study on the related compound 2-bromo-5-fluorobenzaldehyde (B45324) confirmed through ab initio electronic structure calculations that the conformer with the benzaldehyde (B42025) oxygen trans to the 2-bromo substituent is the lower energy, more stable form. This theoretical prediction was subsequently validated by crystal structure analysis.

For flexible molecules, a systematic conformational search is performed to identify all low-energy structures. These conformers are then optimized to find the precise geometry of the energy minima. The relative energies of these conformers are used to calculate their population distribution at a given temperature using the Boltzmann distribution, which helps in understanding which shapes the molecule is most likely to adopt.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for determining the structure of organic molecules.

The prediction of NMR chemical shifts, especially for ¹H and ¹³C nuclei, can be performed using quantum chemical methods. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei in a molecule. nih.govliverpool.ac.uk These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on several factors, including the level of theory, the basis set used, and the treatment of solvent effects. github.io Recent advancements have incorporated machine learning algorithms trained on large databases of experimental and calculated data to improve prediction accuracy, achieving mean absolute errors of less than 0.10 ppm for ¹H chemical shifts. mdpi.comnih.gov

Besides NMR, quantum chemical calculations can also predict other spectroscopic parameters, such as the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of a molecule, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the structure and assign specific spectral bands to molecular motions. researchgate.net

Emerging Research Avenues and Future Perspectives

Novel Synthetic Methodologies for Enhanced Accessibility and Selectivity

The development of efficient and selective synthetic routes to access 2-Bromo-5-fluorobenzylamine (B1271555) and its derivatives is crucial for expanding its research and industrial applications. Traditional multi-step syntheses can be inefficient, generating significant waste. google.com Modern research focuses on catalysis and process optimization to improve yield, selectivity, and accessibility.

One promising approach involves the direct C-H functionalization of simpler precursors. For instance, copper-catalyzed methods have been developed for the synthesis of α-substituted primary benzylamines from alkylarenes, offering a more direct route that can circumvent the need for pre-functionalized starting materials. acs.orgfigshare.com Another area of innovation is the native amine-directed ortho-C–H halogenation of benzylamines, which could provide alternative pathways to introduce the bromine atom with high regioselectivity. thieme-connect.com

Furthermore, biocatalysis presents a powerful tool for amine synthesis, offering high stereoselectivity under mild conditions. hims-biocat.eu Enzymes such as transaminases and imine reductases are increasingly used for the asymmetric synthesis of chiral amines, which are valuable in pharmaceutical development. mdpi.comfrontiersin.orgmdpi.com Applying these biocatalytic methods to the synthesis of chiral derivatives of 2-Bromo-5-fluorobenzylamine could provide access to novel, high-value compounds.

A summary of potential synthetic strategies is presented below:

| Methodology | Description | Potential Advantage |

| Catalytic C-H Functionalization | Direct coupling of alkylarenes with nitrogen sources using catalysts like copper. acs.org | Reduces the number of synthetic steps, improving atom economy. |

| Directed ortho-Halogenation | Using the amine group to direct halogenation to the adjacent position on the aromatic ring. thieme-connect.com | High regioselectivity in introducing the bromine atom. |

| Biocatalysis | Employing enzymes like transaminases or imine reductases for reductive amination. mdpi.comfrontiersin.org | High enantioselectivity for producing chiral amines, mild reaction conditions. |

| Multi-step Synthesis from Precursors | A patented route involves the synthesis of 2-bromo-5-fluoroaniline (B94856) from 4-fluoroaniline (B128567) via nitration, bromination, and reduction, followed by conversion to the benzylamine (B48309). google.com | Established route with potential for optimization. |

Exploration in Materials Science and Polymer Chemistry

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds highly valuable in materials science. researchgate.netnumberanalytics.com The incorporation of fluorine can lower the HOMO and LUMO energy levels of materials, which can improve electron injection and enhance stability against oxidative degradation. rsc.org This makes 2-Bromo-5-fluorobenzylamine hydrochloride a promising building block for novel electronic and optoelectronic materials.

Specifically, fluorinated aromatic compounds are used in the development of organic light-emitting diodes (OLEDs). acs.orgjmaterenvironsci.comchemistryviews.org The amine functionality of 2-Bromo-5-fluorobenzylamine can be used to link the fluorinated aromatic core to other molecular components, allowing for the synthesis of complex structures with tailored properties for use as emitters or host materials.

In another application, fluorinated aromatic amines have been used to control the phase, morphology, and surface properties of inorganic nanocrystals, such as Cadmium Sulfide (CdS). rsc.org The amine group can act as a ligand, binding to the nanocrystal surface, while the fluorinated aromatic ring influences the material's properties. This suggests a potential role for 2-Bromo-5-fluorobenzylamine in the surface modification and passivation of semiconductor nanocrystals for applications in photocatalysis and sensing. rsc.org

Development of Chemical Probes and Imaging Agents

Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.org The structure of this compound contains features that make it an attractive scaffold for the development of such probes. The primary amine group serves as a convenient handle for attaching other functional moieties, such as fluorescent dyes, biotin (B1667282) tags for purification, or photoaffinity labels like benzophenones for identifying protein interactions. mskcc.orgnih.gov

The presence of a fluorine atom is particularly advantageous for developing imaging agents for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. The radioactive isotope Fluorine-18 can be incorporated into the molecule to create a PET tracer. Fluorinated aromatics are widely used in this field. researchgate.net The bromine atom also offers a site for potential radiolabeling or for further chemical modification through cross-coupling reactions. The development of derivatives could lead to new tools for studying biological processes in their native cellular environment. mskcc.org

Integration into Combinatorial Chemistry Libraries and High-Throughput Screening

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activity, accelerating the drug discovery process.

This compound is an ideal building block for inclusion in such libraries. bldpharm.com Its primary amine is a key functional group that can undergo a wide range of reactions (e.g., amidation, reductive amination) to attach diverse chemical fragments. openmedicinalchemistryjournal.comnih.gov The bromo- and fluoro-substituted aromatic ring provides a distinct chemical scaffold that can be further modified, for example, through palladium-catalyzed cross-coupling reactions at the bromine position. This allows for the systematic exploration of the chemical space around the benzylamine core, leading to the generation of large and diverse libraries of novel compounds for screening against various biological targets. The availability of this compound as a starting material facilitates its integration into automated synthesis platforms used in modern drug discovery. chemscene.com

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. jddhs.com This involves designing processes that minimize waste, reduce energy consumption, and use less hazardous substances. ispe.orgresearchgate.net These principles can be applied to both the synthesis of this compound and its subsequent derivatization.

Key green chemistry strategies applicable to this compound include:

Use of Biocatalysis: As mentioned earlier, enzymes can replace hazardous reagents and heavy metal catalysts, operating in aqueous media under mild conditions. worldpharmatoday.com This approach significantly improves the environmental profile of amine synthesis. mdpi.commdpi.com

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents, such as in the copper-catalyzed synthesis of benzylamines, is preferable to using stoichiometric amounts, which generate more waste. acs.orgacs.org This enhances atom economy, a core principle of green chemistry. jddhs.com

Continuous Flow Chemistry: Flow chemistry systems offer better control over reaction parameters, improved safety, and reduced solvent consumption compared to traditional batch processing. ispe.org This technology is well-suited for optimizing the synthesis of pharmaceutical intermediates.

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key focus of green chemistry. jddhs.com Research into solvent selection for the synthesis and reactions of 2-Bromo-5-fluorobenzylamine could significantly reduce its environmental footprint. dtic.mil

By integrating these sustainable practices, the production and use of this compound can be made more efficient, cost-effective, and environmentally responsible. reachemchemicals.com

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential HCl vapor release.

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Refer to GHS05 labeling for corrosive hazards .

How can researchers optimize reaction yields in multi-step syntheses of this compound?

Q. Advanced

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for bromination steps to enhance reactivity.

- Catalysis : Employ Pd-based catalysts for cross-coupling intermediates or phase-transfer catalysts for amine formation.

- Temperature Control : Maintain sub-0°C conditions during HCl salt precipitation to minimize by-products .

What analytical techniques resolve discrepancies in molecular weight determination?

Q. Advanced

- HRMS vs. Elemental Analysis : HRMS provides precise mass-to-charge ratios, while elemental analysis confirms stoichiometry. Discrepancies may arise from hygroscopicity; pre-dry samples at 60°C under vacuum before testing .

How should contradictions in NMR/IR spectral data be addressed?

Q. Advanced

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference in NMR.

- Dynamic Exchange Effects : For amine protons, record spectra at varying temperatures (25–50°C) to resolve broadening.

- IR Confirmation : Validate amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

What are the applications of this compound in pharmaceutical research?

Q. Advanced

- Intermediate for Bioconjugation : The bromine and fluorine substituents enable Suzuki-Miyaura cross-coupling to generate bioactive aryl scaffolds.

- Drug Impurity Synthesis : Used as a reference standard in quality control (e.g., analogs like 2-(3-Bromophenyl)ethanamine hydrochloride are drug impurity markers) .

How can researchers mitigate hygroscopicity issues during storage?

Q. Advanced

- Desiccants : Store with molecular sieves (3Å) in sealed containers.

- Inert Atmosphere : Use gloveboxes for long-term storage under argon.

- Thermal Stability Tests : Conduct TGA/DSC to identify decomposition thresholds .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency.

- By-product Control : Monitor di-brominated or dehalogenated impurities via LC-MS during scale-up .

How does the electronic effect of substituents influence reactivity in downstream reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.